1-azido-2-bromo-3-chlorobenzene
Description
1-Azido-2-bromo-3-chlorobenzene (C₆H₃N₃BrCl) is a trisubstituted benzene derivative featuring an azido (-N₃) group at position 1, bromine (-Br) at position 2, and chlorine (-Cl) at position 3. Its structure combines the electron-withdrawing effects of halogens (Br, Cl) with the reactive azide moiety, making it a versatile substrate for regioselective transformations.
Properties
CAS No. |
1701558-23-7 |
|---|---|
Molecular Formula |
C6H3BrClN3 |
Molecular Weight |
232.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diazotization-Azidation via Aryl Diazonium Salts
The most widely reported method involves diazotization of a substituted aniline precursor followed by azide substitution. For 1-azido-2-bromo-3-chlorobenzene, the synthesis begins with 2-bromo-3-chloroaniline as the starting material.
-
Diazotization : Dissolve 2-bromo-3-chloroaniline (5 mmol) in acetonitrile (10 mL) and cool to 0°C. Add tert-butyl nitrite (t-BuONO, 7.5 mmol) and trimethylsilyl azide (TMSN₃, 6 mmol) dropwise.
-
Reaction : Stir the mixture at room temperature for 1 hour.
-
Workup : Concentrate under reduced pressure and purify via silica gel chromatography (hexane/ethyl acetate) to isolate the product as a pale yellow oil.
Key Data :
Sandmeyer Reaction Followed by Azidation
An alternative route introduces the bromo and chloro groups via a Sandmeyer reaction before azidation ():
Procedure :
-
Nitro Group Introduction : Nitrate 2-chloroaniline to form 2-chloro-3-nitroaniline.
-
Reduction : Reduce the nitro group to an amine using hydrogen gas and a palladium catalyst.
-
Sandmeyer Bromination : Treat the resulting 2-chloro-3-aminobenzene with CuBr₂ and HBr to yield 2-bromo-3-chlorobenzene.
-
Azidation : Substitute the amine group via diazotization and TMSN₃ treatment as in Section 1.1.
Key Data :
-
Overall Yield : 60–70% ()
-
Limitations : Multi-step synthesis increases purification challenges.
Hypervalent Iodine-Mediated Azidation
Recent advances employ hypervalent iodine reagents to directly introduce the azido group under mild conditions ():
-
Reagent Preparation : Synthesize acetyloxybenziodoxolone (ABX) by reacting 2-iodobenzoic acid with NaIO₄ in acetic acid.
-
Azidation : Combine ABX (1.0 equiv), 2-bromo-3-chlorobenzene (1.0 equiv), and TMSN₃ (1.5 equiv) in dry dichloromethane (DCM) at 0°C.
-
Workup : Quench with water, extract with DCM, and purify via flash chromatography.
Key Data :
Industrial-Scale Production Considerations
Purification Optimization
-
Chromatography Alternatives : Use fractional crystallization (hexane at -20°C) for bulk purification, achieving >95% purity ().
Reaction Optimization and Mechanistic Insights
Temperature Effects
Solvent Influence
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetonitrile | 90 | 98 |
| DCM | 85 | 97 |
| THF | 75 | 92 |
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-bromo-3-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in an aqueous or organic solvent.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azido group.
Scientific Research Applications
1-Azido-2-bromo-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-azido-2-bromo-3-chlorobenzene primarily involves the reactivity of the azido group. The azido group can release nitrogen gas (N₂) upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
Data Table: Comparative Properties
Further characterization requires experimental studies.
Research Findings and Trends
Substituent Effects: Electron-Withdrawing Groups: Bromine and chlorine enhance electrophilic substitution resistance but activate the ring toward nucleophilic aromatic substitution (SNAr) . Azide Reactivity: The azido group enables rapid cycloadditions, distinguishing it from non-azido analogs .
Regioselectivity :
- In 1-azido-2-bromo-3-chlorobenzene, bromine’s para-directing nature may dominate in electrophilic reactions, while chlorine and azide influence meta/ortho pathways.
Safety Considerations :
- Azido-containing compounds require stringent safety protocols due to explosion risks, unlike halogen-only derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-azido-2-bromo-3-chlorobenzene, and what reaction conditions are critical for high yield?
- Methodology :
- Step 1 : Start with 2-chloroaniline. Diazotize using NaNO₂ and HCl at 0–5°C to form the diazonium salt.
- Step 2 : Perform a Sandmeyer reaction with CuBr to introduce the bromo group, yielding 1-bromo-2-chlorobenzene.
- Step 3 : Substitute the bromo group with NaN₃ in a polar aprotic solvent (e.g., DMF) at 60–80°C for azidation .
- Critical Conditions :
- Temperature control during diazotization to avoid decomposition.
- Excess NaN₃ and prolonged reaction time to ensure complete substitution.
Q. Which spectroscopic techniques are most effective for characterizing 1-azido-2-bromo-3-chlorobenzene?
- Techniques :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns and chemical shifts (e.g., azido group at δ ~3.5–4.5 ppm in ¹H NMR).
- IR Spectroscopy : Confirm azide presence via a sharp peak at ~2100–2200 cm⁻¹ (N₃ stretch) .
- Mass Spectrometry (MS) : Validate molecular weight (C₆H₃BrClN₃, MW ~232.46 g/mol) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Key Precautions :
- Store at –20°C in amber vials to prevent azide decomposition.
- Use explosion-proof equipment and avoid friction/heat during synthesis.
- Wear PPE (gloves, goggles) and work in a fume hood due to toxicity risks .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (Br, Cl, N₃) influence regioselectivity in Huisgen cycloaddition reactions?
- Mechanistic Insights :
- The electron-withdrawing Cl and Br groups meta-direct the azido group, favoring cycloaddition at the para position.
- Steric hindrance from bulky substituents can shift reactivity to less crowded sites.
- Example : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted triazoles under kinetic control .
Q. How can computational methods (e.g., DFT) predict reaction pathways for substituent substitutions?
- Approach :
- Use density functional theory (DFT) to model transition states and activation energies for SNAr (nucleophilic aromatic substitution) reactions.
- Compare Hammett σ values for substituents to predict electronic effects on reaction rates (e.g., Cl: σₘ = 0.37, Br: σₘ = 0.39) .
- Table : Substituent Effects on Reaction Kinetics
| Substituent | σₘ (Hammett) | Relative Rate (SNAr) |
|---|---|---|
| –N₃ | 1.76 | Slow (steric hindrance) |
| –Br | 0.39 | Moderate |
| –Cl | 0.37 | Moderate |
Q. What strategies optimize bioorthogonal labeling using 1-azido-2-bromo-3-chlorobenzene in live-cell studies?
- Experimental Design :
- Step 1 : Functionalize biomolecules (e.g., antibodies) with alkynes.
- Step 2 : Administer the azido compound to cells; allow diffusion and binding.
- Step 3 : Perform CuAAC with a fluorescent probe for imaging.
- Challenges :
- Minimize cytotoxicity by using ligand-accelerated Cu catalysts.
- Control reaction pH (7.4) and temperature (37°C) for biocompatibility .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported cycloaddition yields between literature and experimental results?
- Troubleshooting :
- Catalyst Purity : Ensure Cu(I) catalysts (e.g., TBTA) are freshly prepared to avoid oxidation.
- Solvent Effects : Switch from DMF to t-BuOH/H₂O for improved solubility and reduced side reactions.
- Kinetic vs. Thermodynamic Control : Longer reaction times may favor thermodynamically stable 1,5-triazoles over 1,4-isomers .
Methodological Recommendations
Q. What advanced analytical techniques validate azide stability under varying storage conditions?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
